3-amino-2-oxazolidone hydrochloride chemical properties
3-amino-2-oxazolidone hydrochloride chemical properties
An In-depth Technical Guide to 3-Amino-2-oxazolidone and its Hydrochloride Salt: Properties, Synthesis, and Applications in Drug Development
Abstract
3-Amino-2-oxazolidone, and by extension its hydrochloride salt, is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. While widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic furazolidone, its intrinsic value as a synthetic precursor is increasingly appreciated by researchers in drug development. The unique structural motif of the oxazolidinone ring, combined with a reactive primary amino group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive technical overview of the chemical properties, synthesis, and key applications of 3-amino-2-oxazolidone and its hydrochloride salt, with a focus on its role in the development of novel therapeutic agents, including the renowned oxazolidinone class of antibiotics.
Chemical Identity and Nomenclature
The unambiguous identification of 3-amino-2-oxazolidone is fundamental for all research and development activities. The compound is most commonly handled and referenced in its free base form. The hydrochloride salt is prepared by treating the free base with hydrochloric acid, a standard procedure to enhance stability and aqueous solubility for certain applications.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-amino-1,3-oxazolidin-2-one[1] |
| Common Synonyms | AOZ, 3-Amino-2-oxazolidone[2][3] |
| CAS Number | 80-65-9 (Free Base)[1][3] |
| Molecular Formula | C₃H₆N₂O₂ (Free Base)[1][3] |
| Molecular Formula | C₃H₇ClN₂O₂ (Hydrochloride Salt) |
Below are the chemical structures of the free base and its corresponding hydrochloride salt.
Caption: Chemical structures of 3-amino-2-oxazolidone and its hydrochloride salt.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry.
Table 2: Physicochemical Properties
| Property | Value (Free Base unless specified) | Source(s) |
|---|---|---|
| Molecular Weight | 102.09 g/mol | [1][2] |
| Molecular Weight (HCl Salt) | 138.55 g/mol | (Calculated) |
| Appearance | White to off-white or light yellow solid/crystal/powder | [3][4][5] |
| Melting Point | 66.0 to 70.0 °C | [4] |
| Solubility | Soluble in DMSO (25 mg/mL), water, and various organic solvents | [2][6] |
| Topological Polar Surface Area | 55.6 Ų | [1] |
| XLogP3 | -0.8 |[1] |
Spectroscopic Profile
Structural elucidation and confirmation are achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methylene groups (-CH₂-) of the oxazolidinone ring. Typically, these appear as triplets. The protons of the primary amino group (-NH₂) will also be present.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (C=O) of the lactam ring, as well as for the two methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate is a defining feature. N-H stretching bands for the amino group will also be prominent.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak [M+] corresponding to the molecular weight of the compound. For the free base, this would be at an m/z of approximately 102.[5]
Synthesis and Purification
The synthesis of 3-amino-2-oxazolidone is well-documented, with several viable routes. A common and efficient laboratory-scale method involves the cyclization of 2-hydrazinoethanol with a carbonylating agent like diethyl carbonate. This approach is favored for its use of relatively safe and commercially available starting materials.
Synthetic Workflow
The logical progression from starting materials to the final purified product is illustrated below. This self-validating workflow includes in-process checks and final characterization to ensure both identity and purity.
Caption: General experimental workflow for the synthesis of 3-amino-2-oxazolidone.
Detailed Experimental Protocol (Synthesis of Free Base)
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydrazinoethanol (1.0 eq.), diethyl carbonate (1.0 eq.), and a catalytic amount of sodium methoxide.
-
Reflux: Heat the mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration and wash with a cold solvent to remove residual starting materials.
-
Purification: Purify the crude product by recrystallization from absolute ethanol to yield pure 3-amino-2-oxazolidone as a white solid.
-
Drying: Dry the purified crystals under vacuum.
Preparation of the Hydrochloride Salt
-
Dissolve the purified 3-amino-2-oxazolidone free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the salt by filtration, wash with cold solvent, and dry under vacuum.
Relevance and Applications in Drug Development
The 3-amino-2-oxazolidone scaffold is of significant interest to drug development professionals due to its presence in a clinically important class of antibiotics and its utility as a versatile chemical intermediate.
The Oxazolidinone Pharmacophore in Antibiotics
The oxazolidinone ring is the core structural feature of a critical class of antibiotics that includes Linezolid, the first member approved for clinical use.[7][8] These drugs are particularly valuable for their activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7][8]
Mechanism of Action: Oxazolidinones possess a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[9][10] They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the crucial N-formylmethionyl-tRNA-ribosome-mRNA initiation complex.[8][10] This early-stage inhibition is distinct from most other protein synthesis inhibitors, which minimizes the potential for cross-resistance.[11]
Caption: Mechanism of action of oxazolidinone antibiotics.
Role as a Key Intermediate and Building Block
The primary amino group on the 3-amino-2-oxazolidone ring serves as a reactive handle for a wide array of chemical transformations.[12] This makes it a valuable starting material for synthesizing novel pharmaceutical intermediates. Research has shown that derivatives created via condensation reactions with various aldehydes can produce hydrazones with potent biological activities.[12] These activities include:
-
Monoamine Oxidase (MAO) Inhibition: For potential use in treating neurological disorders.[12]
-
Antihypertensive Agents: For cardiovascular applications.[12]
-
Quorum-Sensing Inhibitors: As a strategy to combat bacterial virulence and biofilm formation in pathogens like Pseudomonas aeruginosa.[13]
Significance as a Metabolite (AOZ)
3-Amino-2-oxazolidinone (AOZ) is the primary, tissue-bound metabolite of the nitrofuran antibiotic Furazolidone.[2][5][14] Because of concerns about the potential carcinogenicity of nitrofuran residues, the use of Furazolidone in food-producing animals is banned in many regions. Consequently, highly sensitive analytical methods are employed to detect AOZ in food products of animal origin as an indicator of illegal furazolidone use.[15]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling 3-amino-2-oxazolidone and its salts.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][16]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][17]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][18]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][18]
-
Hygiene: Wash hands thoroughly after handling.[16] Avoid contact with skin and eyes.[18]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
For long-term stability, especially in solution, storage at 4°C and protection from light is recommended.[2]
Conclusion
3-Amino-2-oxazolidone hydrochloride is more than just a chemical intermediate; it is a cornerstone of the oxazolidinone scaffold that has led to life-saving antibiotics. Its well-defined chemical properties, accessible synthesis, and reactive nature make it an invaluable tool for researchers and scientists in drug development. From its critical role in the mechanism of action of Linezolid to its use as a starting point for novel therapeutics and its importance in food safety monitoring, 3-amino-2-oxazolidone continues to be a compound of high scientific and commercial interest.
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